molecular formula C8H10N4O2 B3251303 ethyl 2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylate CAS No. 208774-28-1

ethyl 2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylate

Cat. No.: B3251303
CAS No.: 208774-28-1
M. Wt: 194.19 g/mol
InChI Key: ZPJJNHJYMVWLKP-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylate is a heterocyclic compound featuring a fused pyrazolo-triazole core with an ethyl ester substituent at position 7 and a methyl group at position 2. This structure confers unique physicochemical properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-3-14-8(13)6-4-9-12-7(6)10-5(2)11-12/h4H,3H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJJNHJYMVWLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=C(NN2N=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and antiviral properties. Medicine: Research has explored its use in drug development, particularly in the treatment of various diseases. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl 2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Tetrazolo[1,5-b][1,2,4]Triazines
  • Structure : Tetrazolo-triazines (e.g., compound T in ) share a fused triazole-azine backbone but replace the pyrazole ring with a tetrazole group.
  • Synthesis : These compounds form via cyclization of 3-azido-1,2,4-triazine derivatives, confirmed by isotopic labeling (15N) and NMR analysis .
  • Key Differences : The tetrazole ring introduces greater electron-withdrawing character compared to the pyrazole in the target compound, altering reactivity in nucleophilic substitutions.
Pyrazolo[1,5-b][1,2,4]Triazine Derivatives
  • Structure : Pyrazolo-triazines (e.g., derivatives from ) feature a pyrazole fused to a triazine ring instead of a triazole.
  • Synthesis: Prepared via intermolecular aza-Wittig reactions between iminophosphoranes and carbonyl compounds .
Ethyl Imidazo[1,2-b]Pyrazole-7-Carboxylate
  • Structure : This compound (CAS 136548-98-6) replaces the triazole with an imidazole ring, altering hydrogen-bonding capacity .
  • Applications: Used in coordination chemistry due to its chelating properties, a trait less pronounced in the target compound.

Physicochemical and Spectral Properties

Property Ethyl 2-Methyl-1H-Pyrazolo[1,5-b][1,2,4]Triazole-7-Carboxylate Tetrazolo[1,5-b][1,2,4]Triazines Pyrazolo[1,5-b][1,2,4]Triazines
Core Structure Pyrazolo-triazole Tetrazolo-triazine Pyrazolo-triazine
Electron Density Moderate (pyrazole N-donor sites) High (tetrazole) Moderate (triazine)
Spectral Confirmation Likely via 1H/13C NMR and X-ray (SHELX refinement) 15N NMR and 13C-15N SSCCs IR, MS, and elemental analysis
Solubility Moderate in polar solvents (ester group) Low (rigid aromatic system) Variable (depends on substituents)

Biological Activity

Ethyl 2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylate (CAS 208774-28-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

  • Molecular Formula : C8H10N4O2
  • Molecular Weight : 194.19 g/mol
  • Structure : The compound features a pyrazolo-triazole framework, which is significant in medicinal chemistry due to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors to form the pyrazolo-triazole ring system. Various methods have been documented for the synthesis of pyrazolo[1,5-b][1,2,4]triazole derivatives, emphasizing the importance of optimizing reaction conditions to enhance yield and purity .

Biological Activity

Recent studies have highlighted several biological activities associated with this compound and related compounds:

Anticancer Activity

Research indicates that compounds within the pyrazolo-triazole family exhibit significant anticancer properties. For instance:

  • Cytotoxicity : Ethyl 2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole derivatives have shown cytotoxic effects against various cancer cell lines. A study demonstrated that related compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of key signaling pathways such as mTOR and AKT .
  • Mechanisms of Action : The anticancer activity is often attributed to their ability to inhibit microtubule assembly and induce morphological changes in cancer cells. For example, specific derivatives have been shown to enhance caspase-3 activity significantly in breast cancer cells (MDA-MB-231) at micromolar concentrations .

Antiviral and Anti-inflammatory Properties

Some studies suggest potential antiviral and anti-inflammatory activities for pyrazolo-triazole derivatives:

  • Inhibition of TNFα Production : Related compounds have been reported to suppress LPS-induced production of TNFα in vitro, indicating potential applications in inflammatory diseases .
  • Broad Spectrum Activity : The structural diversity within this class allows for exploration against various viral targets and inflammatory pathways.

Case Study 1: Anticancer Evaluation

A recent evaluation of a series of pyrazolo-triazole derivatives revealed that certain compounds exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer chemotherapeutics.

CompoundCell LineIC50 (μM)Mechanism of Action
Ethyl DerivativeMDA-MB-23110Induces apoptosis via caspase activation
Ethyl DerivativeHCT11615Inhibits mTOR pathway

Case Study 2: In Vivo Studies

In vivo studies using animal models have shown that ethyl 2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole derivatives can reduce tumor growth significantly compared to control groups. These findings support further investigation into their therapeutic potential.

Q & A

Q. What are the common synthetic routes for ethyl 2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylate and its derivatives?

Methodological Answer: The synthesis typically involves nucleophilic substitution or cyclization reactions. For example:

  • Azide Substitution : Reacting 4-chloromethylpyrazole derivatives with sodium azide (NaN₃) in DMF at 50°C for 3 hours yields azidomethyl intermediates, which are further cyclized under reflux with cyanocetamide and tert-butyl peroxide in THF .
  • Azo Coupling : Diazonium salts derived from aniline react with alkylated pyrazolo-triazole precursors in ethanol at 0–5°C, followed by extraction with ethyl acetate and purification via chromatography .

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYieldPurificationReference
Azide SubstitutionNaN₃, DMF, 50°C → THF, reflux55–76%Crystallization (ethanol)
Azo CouplingDiazonium salt, EtOH, 0–5°C29–55%Chromatography

Q. What spectroscopic techniques are employed to characterize pyrazolo-triazole derivatives?

Methodological Answer:

  • 1D/2D NMR : ¹H, ¹³C, and ¹⁵N NMR resolve tautomeric equilibria and regiochemistry. For example, ¹H NMR (400 MHz) of 1,6-dimethyl derivatives shows distinct methyl singlet peaks at δ 4.41 (N–CH₃) and δ 2.74 (C–CH₃) .
  • IR Spectroscopy : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for esters) .
  • X-ray Crystallography : SHELXL refines bond lengths/angles (e.g., C–H⋯O interactions in crystal packing) .

Advanced Research Questions

Q. How can tautomeric equilibria in pyrazolo-triazole systems be resolved experimentally?

Methodological Answer:

  • 2D NMR (NOESY, HSQC) : Identifies through-space correlations between protons and adjacent heteroatoms. For example, ¹⁵N-labelling combined with JHN couplings distinguishes N-adamantylation sites in azolo-azine derivatives .
  • Dynamic NMR : Monitors temperature-dependent chemical shift changes to estimate tautomerization barriers .

Q. What challenges arise in the X-ray crystallographic refinement of pyrazolo-triazole derivatives?

Methodological Answer:

  • Disorder Handling : Flexible substituents (e.g., ethyl carboxylate groups) may require multi-position modeling with constrained occupancy .
  • Twinned Data : SHELXL’s TWIN/BASF commands refine twin fractions and scale factors for high-Rmerge datasets .
  • Hydrogen Placement : Idealized positions with riding models (C–H = 0.93–0.97 Å) and Uiso(H) = 1.2–1.5Ueq(C) .

Q. Table 2: SHELX Refinement Workflow

StepCommand/ParameterOutcomeReference
Space Group DetectionSHELXTLaue group assignment
Structure SolutionSHELXD (Dual Space)Heavy atom positioning
RefinementSHELXL (TWIN/BASF)Anisotropic displacement parameters

Q. How do substituents influence the reactivity of pyrazolo-triazole derivatives in derivatization reactions?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Carboxylate esters (e.g., ethyl) enhance electrophilicity at C-7, facilitating nucleophilic substitutions .
  • Steric Effects : Bulky aryl substituents at N-1 reduce regioselectivity in azo coupling, necessitating optimized stoichiometry (e.g., 1:1 aniline:pyrazole ratio) .

Q. What strategies are used to establish structure-activity relationships (SAR) for pyrazolo-triazole pharmacophores?

Methodological Answer:

  • Bioisosteric Replacement : Substituting triazole with purine mimics (e.g., [1,2,4]triazolo[1,5-a]pyridine) modulates antifungal activity .
  • Pharmacokinetic Profiling : LogP measurements (via HPLC) correlate with membrane permeability for lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylate
Reactant of Route 2
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ethyl 2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylate

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